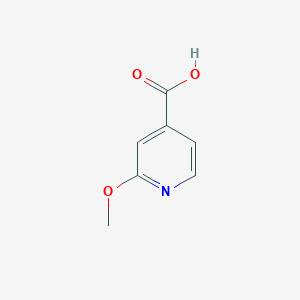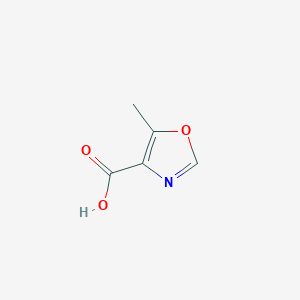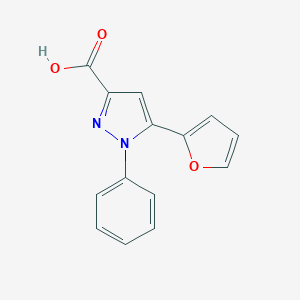
1,1,2,3,3-ペンタデゥテリオプロプ-2-エン-1-オール
概要
説明
1,1,2,3,3-Pentadeuterioprop-2-en-1-ol, also known as deuterated allyl alcohol, is a deuterium-labeled compound. Deuterium is a stable isotope of hydrogen, and the incorporation of deuterium atoms into organic molecules can significantly alter their physical and chemical properties. This compound is used in various scientific research applications due to its unique properties.
科学的研究の応用
1,1,2,3,3-Pentadeuterioprop-2-en-1-ol has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study isotope effects.
Biology: Employed in metabolic studies to understand the role of hydrogen atoms in biological processes.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,1,2,3,3-Pentadeuterioprop-2-en-1-ol can be synthesized through the deuteration of allyl alcohol. One common method involves the use of deuterated reagents such as deuterium gas or deuterated water in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 1,1,2,3,3-Pentadeuterioprop-2-en-1-ol involves large-scale deuteration processes. These processes often utilize continuous flow reactors to achieve high yields and purity. The use of deuterated solvents and catalysts is essential to maintain the deuterium content in the final product .
化学反応の分析
Types of Reactions
1,1,2,3,3-Pentadeuterioprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into deuterated alkanes or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Deuterated aldehydes and carboxylic acids.
Reduction: Deuterated alkanes and alcohols.
Substitution: Deuterated halides and amines.
作用機序
The mechanism of action of 1,1,2,3,3-Pentadeuterioprop-2-en-1-ol involves the interaction of deuterium atoms with molecular targets. Deuterium’s higher mass compared to hydrogen results in altered vibrational frequencies, which can affect reaction rates and pathways. This isotope effect is crucial in studying reaction mechanisms and developing deuterated drugs with improved stability and efficacy .
類似化合物との比較
Similar Compounds
1,1,2,3,3-Pentadeuteriopropane: A fully deuterated analog of propane.
1,1,2,3,3-Pentadeuteriopropanol: A deuterated analog of propanol.
1,1,2,3,3-Pentadeuteriopropene: A deuterated analog of propene.
Uniqueness
1,1,2,3,3-Pentadeuterioprop-2-en-1-ol is unique due to its specific deuterium labeling at the allylic position. This selective deuteration provides valuable insights into reaction mechanisms and isotope effects, making it a valuable tool in scientific research .
特性
IUPAC Name |
1,1,2,3,3-pentadeuterioprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2/i1D2,2D,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXROGKLTLUQVRX-RHPBTXKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583749 | |
| Record name | (~2~H_5_)Prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102910-30-5 | |
| Record name | (~2~H_5_)Prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102910-30-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
